molecular formula C8H10N4O B8789296 N-(diaminomethylideneamino)benzamide CAS No. 3679-92-3

N-(diaminomethylideneamino)benzamide

Cat. No.: B8789296
CAS No.: 3679-92-3
M. Wt: 178.19 g/mol
InChI Key: GNSLIAZAWYIOOE-UHFFFAOYSA-N
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Description

N-(Diaminomethylideneamino)benzamide is a benzamide derivative featuring a guanidine-like substituent (diaminomethylideneamino group) attached to the benzamide core.

Properties

CAS No.

3679-92-3

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

N-(diaminomethylideneamino)benzamide

InChI

InChI=1S/C8H10N4O/c9-8(10)12-11-7(13)6-4-2-1-3-5-6/h1-5H,(H,11,13)(H4,9,10,12)

InChI Key

GNSLIAZAWYIOOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

N-(6-Aminobenzo[d]thiazol-2-yl)Benzamide (ABTB)

  • Structure: Features a benzothiazole ring with an amino group at position 6, linked to the benzamide moiety .
  • Synthesis : Prepared via a two-step reaction involving nitration followed by reduction .
  • Applications : Demonstrated corrosion inhibition properties due to electron-rich regions enhancing adsorption on metal surfaces .
  • Characterization : FT-IR and NMR confirmed the structure, with ¹³C NMR data showing distinct signals for the benzothiazole and benzamide carbons (e.g., C=O at ~167 ppm) .

N-(2-Aminophenyl)Benzamide Derivatives

  • Structure : A primary amine group at the ortho position of the phenyl ring .
  • Applications : Designed as histone deacetylase 2 (HDAC2) inhibitors for cancer therapy. Key compounds like B2 and B10 showed binding energies of 83.7 and 76.7 kcal/mol, respectively, surpassing reference drugs SAHA and MS-275 .
  • Mechanism : Hydrogen bonding with HDAC2 residues (Cys156, His146) critical for inhibition .

Radioiodinated N-(Dialkylaminoalkyl)Benzamides

  • Structure: Alkylamino chains (e.g., diethylaminoethyl) with halogen substituents (iodine, bromine) .
  • Applications: Melanoma imaging agents. Compounds 2 and 6 achieved tumor uptakes of 16.6% and 23.2% ID/g, respectively, attributed to metabolic stability and slow urinary excretion .
  • Limitations : Lack of specific receptor-mediated uptake; melanin granule association dominates .

Nitazoxanide (NTZ)

  • Structure : 2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide, featuring a nitrothiazole ring .
  • Applications : Broad-spectrum antiparasitic agent; inhibits pyruvate:ferredoxin oxidoreductase in parasites .
  • Synthesis: Derived from benzoylation of 5-nitro-2-aminothiazole .

N-(Anilinocarbonothioyl)Benzamide Derivatives

  • Structure : Thiourea-linked aniline substituents .
  • Applications : Antioxidant agents. Compounds A8 and H10 showed 86.6% and 87.7% inhibition in lipid peroxidation assays, outperforming vitamin E .
  • Structure-Activity : Electron-donating groups (e.g., -OH, -OCH₃) enhance activity .

Comparative Data Table

Compound Molecular Formula Key Substituent Application Key Data/Activity Reference
ABTB C₁₄H₁₁N₃OS 6-Aminobenzothiazole Corrosion Inhibition FT-IR: 1650 cm⁻¹ (C=O)
B2 (HDAC2 Inhibitor) C₁₆H₁₅N₅O 2-Aminophenyl + Imidazole Anticancer Docking Score: 83.7 kcal/mol
Compound 6 (Melanoma) C₁₅H₂₀IN₃O₃ 4-Acetamido + Iodo Diagnostic Imaging 23.2% ID/g tumor uptake
Nitazoxanide C₁₂H₉N₃O₅S 5-Nitrothiazole Antiparasitic IC₅₀: 0.5–2 µM (protozoa)
A8 (Antioxidant) C₁₅H₁₄N₂O₂S 4-Hydroxyphenylthiourea Antioxidant 86.6% Inhibition

Research Findings and Contradictions

  • Biological Activity : While ABTB excels in corrosion inhibition, B2 and B10 prioritize anticancer activity via HDAC2 inhibition .
  • Structural Determinants: Electron-withdrawing groups (e.g., -NO₂ in nitazoxanide) enhance antiparasitic activity, whereas electron-donating groups (-OH, -OCH₃) boost antioxidant effects .

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